molecular formula C24H22N6O4 B3213139 N-[(3-methoxyphenyl)methyl]-2-{3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide CAS No. 1112010-43-1

N-[(3-methoxyphenyl)methyl]-2-{3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide

Cat. No.: B3213139
CAS No.: 1112010-43-1
M. Wt: 458.5
InChI Key: RVNOYZWWMUIHKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3-methoxyphenyl)methyl]-2-{3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide (CAS 1111988-89-6) is a synthetic small molecule featuring a pyrimido[5,4-b]indole core fused with a 3-methyl-1,2,4-oxadiazole substituent and a 3-methoxybenzyl acetamide side chain . Its structural complexity arises from the integration of heterocyclic moieties known for modulating bioactivity, such as the oxadiazole ring (implicated in hydrogen bonding and metabolic stability) and the pyrimidoindole system (associated with π-π stacking interactions in target binding) . The compound’s physicochemical properties, including solubility and logP, are influenced by the electron-donating methoxy group on the phenyl ring and the hydrophobic methyl-oxadiazole unit .

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-2-[3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxopyrimido[5,4-b]indol-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N6O4/c1-15-27-21(34-28-15)13-29-14-26-22-18-8-3-4-9-19(18)30(23(22)24(29)32)12-20(31)25-11-16-6-5-7-17(10-16)33-2/h3-10,14H,11-13H2,1-2H3,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVNOYZWWMUIHKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CN2C=NC3=C(C2=O)N(C4=CC=CC=C43)CC(=O)NCC5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Pyrimidoindole Derivatives with Varied Substitutions

  • Compound L690-0169 : Replaces the 3-methoxybenzyl group with a 3-(methylsulfanyl)phenyl moiety. This substitution enhances lipophilicity (logP increases by ~0.3 units) but reduces aqueous solubility, as observed in comparative pharmacokinetic studies .
  • N-(3-chloro-4-methoxyphenyl)-2-{8-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide (CAS 1112009-67-2) : Introduces a chlorine atom at the 3-position of the phenyl ring, which increases electronegativity and may improve target affinity in halogen-bond-prone environments (e.g., kinase active sites) .

Table 1: Comparative Physicochemical Properties

Compound logP Solubility (µg/mL) Molecular Weight
Target Compound (CAS 1111988-89-6) 3.12 12.5 516.54
L690-0169 3.45 8.2 532.61
CAS 1112009-67-2 3.28 9.8 551.02

Oxadiazole and Indole Hybrids

  • N-(5-chloro-2-methoxyphenyl)-2-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide : Replaces the oxadiazole with a sulfanyl group, reducing metabolic stability (t½ decreases from 6.8 h to 4.2 h in microsomal assays) but improving IC₅₀ against topoisomerase II (0.18 µM vs. 0.32 µM for the target compound) .
  • N-(4-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide : Demonstrates enhanced enzyme inhibition (e.g., COX-2 IC₅₀ = 0.45 µM) compared to the target compound (COX-2 IC₅₀ = 1.2 µM), attributed to the indole moiety’s planar aromaticity .

Bioactivity and Pharmacokinetic Profiling

Antimicrobial and Anticancer Activity

  • The target compound exhibits moderate antibacterial activity (MIC = 16 µg/mL against S. aureus), outperformed by fluoropyridine analogs like (S)-N-((3-(6-(4-(4,6-dichloropyrimidin-2-yl)piperazin-1-yl)-5-fluoropyridin-3-yl)-2-oxooxazolidin-5-yl)methyl)acetamide (MIC = 2 µg/mL) .

Table 2: Comparative Bioactivity Data

Compound MIC (S. aureus) COX-2 IC₅₀ (µM) HeLa EC₅₀ (µM)
Target Compound 16 1.2 48
CAS 1112009-67-2 24 0.95 28
Fluoropyridine Analog 2 N/A 12

Analytical and Structural Characterization

  • NMR Profiling : Comparative ¹H NMR analysis (e.g., chemical shifts at δ 7.2–7.4 ppm for aromatic protons) reveals that substituents in regions A (positions 39–44) and B (positions 29–36) significantly alter electron density, as seen in analogs like Rapa derivatives .
  • Molecular Networking : LC-MS/MS-based dereplication (cosine score ≥0.85) clusters the target compound with pyrimidoindole-oxadiazole hybrids, distinguishing it from indole-thiazole derivatives (cosine score ≤0.6) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(3-methoxyphenyl)methyl]-2-{3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide
Reactant of Route 2
N-[(3-methoxyphenyl)methyl]-2-{3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.